(4-Methoxy-phenyl)-morpholin-4-yl-acetonitrile hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for a similar compound, “(4-chlorophenyl) (4-morpholinyl)acetonitrile hydrochloride”, is 1S/C12H13ClN2O.ClH/c13-11-3-1-10 (2-4-11)12 (9-14)15-5-7-16-8-6-15;/h1-4,12H,5-8H2;1H . This provides a basis for understanding the molecular structure of “(4-Methoxy-phenyl)-morpholin-4-yl-acetonitrile hydrochloride”.Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Structural Analysis
A study discusses the oxidation of (3,4-dihydroxyphenyl)acetonitrile leading to the formation of (3,4-dihydroxyphenyl)-morpholin-4-yl-acetonitrile, which is closely related to the compound . This synthesis is significant for understanding the chemical properties and potential applications of similar compounds (Land et al., 2003).
Sonication Effects in Chemical Reactions
Another study explores the effects of sonication on the hydrolysis of 4-methoxyphenyl dichloroacetate, providing insights into the potential influence of sonication on reactions involving similar compounds (Tuulmets et al., 2014).
Synthesis of Related Compounds
The synthesis of Gefitinib, an anti-cancer drug, involves the use of a compound similar to (4-Methoxy-phenyl)-morpholin-4-yl-acetonitrile hydrochloride. This illustrates the compound's potential role in pharmaceutical synthesis (Jin et al., 2005).
Applications in Medicinal Chemistry
Development of Analytical Methods
A study focused on developing a highly efficient and selective HPLC determination method for impurities in drugs related to morpholin-4-ium compounds, demonstrating the importance of these compounds in pharmaceutical analysis (Varynskyi & Kaplaushenko, 2017).
Synthesis for Pharmaceutical Applications
The synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, a structurally similar compound, was achieved for potential pharmaceutical applications. This study highlights the relevance of such compounds in drug development (Bin, 2011).
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-morpholin-4-ylacetonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-16-12-4-2-11(3-5-12)13(10-14)15-6-8-17-9-7-15;/h2-5,13H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSMZWCTEAZODJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)N2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.